Dioxo(sulfanyl)molybdenum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

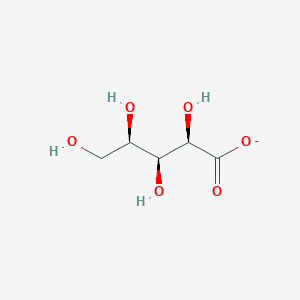

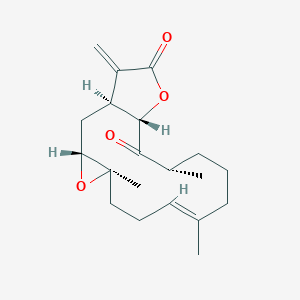

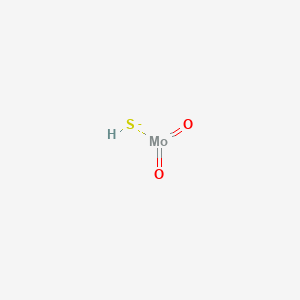

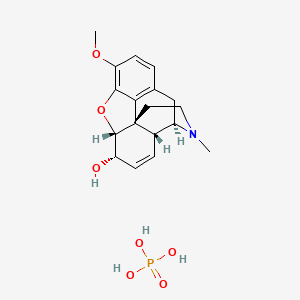

Dioxo(sulfanyl)molybdenum is a molybdenum coordination entity consisting of a cntral molybdenum in the +5 oxidation state coordinated to two oxygens and one sulfanyl group.

Scientific Research Applications

Sulfoxidation Catalysts

- Selective Oxidation: Dioxo(sulfanyl)molybdenum catalysts are effective for selective sulfoxidation of sulfides. These catalysts can be used in total synthesis processes and for oxidizing compounds analogous to sulfur mustard. They offer an alternative to traditional oxidants like sodium periodate or m-CPBA, with the benefit of total conversion and compatibility with green chemistry principles due to their tolerance of water and hydrogen peroxide (Cantwell, Fanwick, & Abu‐Omar, 2017).

Biomedical Applications

- Glucose Detection: Molybdenum disulfide (MoS2) shows peroxidase-like activity and can catalyze colorimetric reactions for detecting glucose, offering potential for diabetes monitoring. This property has been used to develop test kits for visual glucose detection in serum samples (Lin et al., 2014).

- Biomedical Nanomaterials: MoS2-based nanomaterials find applications in drug delivery, gene delivery, phototherapy, bioimaging, and biosensing. Their unique properties enable them in various therapeutic and diagnostic modalities (Yadav et al., 2018).

Electronic and Optoelectronic Devices

- Semiconductor Applications: Few-layer MoS2 is a promising material for nanoelectronics, optoelectronics, and flexible devices, with potential for spintronic and valleytronic devices due to its ability to control spin and valley degrees of freedom (Ganatra & Zhang, 2014).

Environmental Applications

- Mercury Removal: MoS2 nanosheets with widened interlayer spacing demonstrate high efficiency in capturing and removing mercury from aquatic systems, suggesting potential applications in environmental remediation (Ai, Ruan, Shen, & Lu, 2016).

Catalysis and Oxidations

- Oxidation Catalysts: Molybdenum(VI)-dioxo complexes are used in green oxidation processes of sulfides, showing high catalytic activity and selectivity under mild conditions (Sheikhshoaie, Rezaeifard, Monadi, & Kaafi, 2009).

properties

Molecular Formula |

HMoO2S- |

|---|---|

Molecular Weight |

161 g/mol |

IUPAC Name |

dioxomolybdenum;sulfanide |

InChI |

InChI=1S/Mo.2O.H2S/h;;;1H2/p-1 |

InChI Key |

LMGKUBJWYNQHBP-UHFFFAOYSA-M |

SMILES |

O=[Mo]=O.[SH-] |

Canonical SMILES |

O=[Mo]=O.[SH-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)

![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)